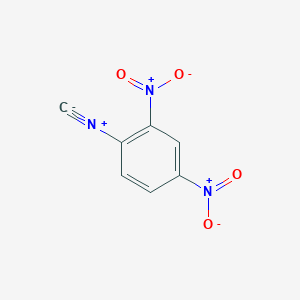

1-Isocyano-2,4-dinitrobenzene

Description

Context within Contemporary Isonitrile Chemistry

Isonitriles, or isocyanides, have a rich history in organic chemistry and are recognized as versatile building blocks for the synthesis of complex molecules, including heterocycles and peptides. keyorganics.netresearchgate.netresearchgate.net The isonitrile functional group (-N≡C) is characterized by a carbon atom with both a lone pair of electrons and empty orbitals, granting it unique reactivity as both a nucleophile and an electrophile. researchgate.net This dual nature allows isonitriles to participate in a wide array of chemical transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions. keyorganics.netresearchgate.net

In recent years, the field of isonitrile chemistry has expanded beyond its traditional applications. Researchers are increasingly exploring the use of isonitriles in areas such as organometallic chemistry, where they serve as ligands isoelectronic to carbon monoxide, and in medicinal chemistry. keyorganics.netacs.org The development of new synthetic methods has made a more diverse range of isonitriles accessible, facilitating their use in innovative applications like DNA-encoded libraries and photoredox catalysis. keyorganics.netnih.gov Despite their utility, the often disagreeable odor of low molecular weight isonitriles has historically presented a practical challenge, though this is less of a concern for more complex, solid derivatives. keyorganics.netscripps.edu

Significance of Aromatic Isocyanides with Electron-Withdrawing Groups

The reactivity and electronic properties of isonitriles are significantly modulated by the nature of the organic substituent attached to the isocyano group. Aromatic isocyanides, where the -N≡C group is connected to a benzene (B151609) ring, exhibit distinct characteristics compared to their aliphatic counterparts. The aromatic ring's extended π-system allows for better delocalization of electrons, making aromatic isocyanides generally better π-acceptors in coordination with metals. acs.org

The presence of strong electron-withdrawing groups, such as the two nitro groups in 1-Isocyano-2,4-dinitrobenzene, further accentuates these electronic properties. acs.orgaip.org These groups decrease the electron density on the aromatic ring and the isonitrile carbon, which can profoundly influence the compound's reactivity in several ways:

Enhanced Electrophilicity: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution reactions.

Modified Reactivity in Radical Reactions: Aromatic isocyanides bearing electron-withdrawing groups have shown specific efficacy in radical addition reactions. nih.gov

Altered Coordination Properties: The enhanced π-acceptor character can lead to stronger interactions with transition metals, a property that is actively studied for catalytic applications. acs.org

Photochemical Activity: The electronic structure of aromatic isocyanides with electron-withdrawing groups can be fine-tuned, suggesting potential applications as organic visible-light photocatalysts. nih.gov

The combination of the versatile isonitrile functionality with the powerful electron-withdrawing capacity of two nitro groups makes this compound a prime candidate for investigation in the development of new synthetic methodologies and functional materials.

Overview of Research Trajectories for Dinitrobenzene Derivatives

Derivatives of dinitrobenzene are a well-established class of compounds in organic chemistry, often utilized in studies of reaction mechanisms and as synthetic intermediates. The presence of two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution, a reaction of fundamental importance. researchgate.net For instance, compounds like 1-chloro-2,4-dinitrobenzene (B32670) are classic substrates for studying the kinetics and mechanisms of such substitutions with various nucleophiles. researchgate.netnih.gov

Current research on dinitrobenzene derivatives extends into several key areas:

Synthesis of Heterocycles: Dinitrobenzene derivatives are valuable precursors for the synthesis of various heterocyclic compounds. For example, reactions with appropriate reagents can lead to the formation of indoles and other nitrogen-containing ring systems. clockss.org

Materials Science: The electronic properties of dinitrobenzene compounds make them interesting components in the study of charge-transfer complexes and energetic materials. The interaction between dinitrobenzenes and electron-donating molecules is an area of active investigation. researchgate.net

Biological and Toxicological Studies: The biological effects of dinitrobenzene derivatives are also a subject of research, including their potential applications and their toxicological profiles. It is important to note that many nitroaromatic compounds exhibit biological activity. cdc.govvu.nlontosight.ai

The study of this compound fits squarely within these research trajectories. Its structure suggests a high reactivity in nucleophilic substitution reactions and a potential for use in constructing complex heterocyclic systems. Furthermore, the unique combination of the isocyano group with the dinitroaromatic system offers opportunities for exploring novel chemical reactivity and developing new functional molecules.

Data Tables

Table 1: Physicochemical Properties of Related Isocyanides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-Isocyano-2-nitrobenzene | 74739-36-9 | C₇H₄N₂O₂ | 148.12 |

| 1-Isocyano-4-nitrobenzene | 1984-23-2 | C₇H₄N₂O₂ | 148.12 |

| 1-Isocyano-2,4-dimethoxybenzene | 1984-21-0 | C₉H₉NO₂ | 163.17 |

| This compound | 255842-12-7 | C₇H₃N₃O₄ | 193.12 |

This table presents data for structurally related isocyanide compounds to provide context for the properties of this compound. Data is compiled from various chemical databases. nih.govchemeo.comsigmaaldrich.comepa.gov

Table 2: Research Applications of Dinitrobenzene Derivatives

| Derivative | Research Area | Key Findings |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Reaction Kinetics | Substrate for studying nucleophilic aromatic substitution mechanisms. researchgate.netnih.gov |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | Heterocycle Synthesis | Used in the synthesis of 1-(2,4-dinitrophenyl)indole-3-carboxylates. clockss.org |

| m-Dinitrobenzene | Materials Science | Forms charge-transfer complexes with electron donors like 1,2,4-triazole, affecting thermal properties. researchgate.net |

| Dinitrobenzene sulphonic acid | Immunology | Used to induce vascular hyperpermeability in sensitized animal models for studying inflammatory responses. vu.nl |

This table highlights the diverse research applications of various dinitrobenzene derivatives, illustrating the broad scientific interest in this class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQQBWLRSQFERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isocyano 2,4 Dinitrobenzene

Established Routes to Aromatic Isonitriles Applicable to Dinitrobenzene Systems

General methods for the synthesis of aromatic isonitriles often serve as the foundation for preparing substituted derivatives like 1-isocyano-2,4-dinitrobenzene. These routes typically begin with a precursor containing the necessary nitrogen atom, which is then transformed into the isocyano group.

Dehydration of Formamides

The dehydration of N-substituted formamides is a cornerstone of isonitrile synthesis. d-nb.infoorganic-chemistry.org This approach involves the elimination of a water molecule from an N-arylformamide precursor, in this case, N-(2,4-dinitrophenyl)formamide. A variety of dehydrating agents can accomplish this transformation, often in the presence of a base to neutralize the resulting acid.

Common dehydrating systems applicable to this synthesis include:

Phosphorus Oxychloride (POCl₃): In the presence of a base like triethylamine (B128534) or pyridine, POCl₃ is a potent dehydrating agent for converting formamides to isonitriles. nih.govgoogle.com

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂): This combination offers a milder alternative to harsher reagents. d-nb.infoorganic-chemistry.org The reaction proceeds efficiently under ambient conditions in the presence of a tertiary amine, and is compatible with various functional groups. organic-chemistry.org

p-Toluenesulfonyl Chloride (TsCl): In the presence of a base, TsCl can also be used, although it is sometimes more effective for aliphatic rather than aromatic formamides. rsc.org

The general mechanism involves the activation of the formamide's oxygen atom by the dehydrating agent, followed by base-mediated elimination to form the isonitrile. The choice of solvent is crucial, with non-protic solvents like dichloromethane (B109758) often being employed. organic-chemistry.org

| Dehydrating System | Typical Base | Typical Solvent | Key Advantages |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane | High reactivity and efficiency. |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine, DIPEA | Dichloromethane | Mild conditions, low-toxicity reagents. d-nb.infoorganic-chemistry.org |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Dichloromethane | Readily available reagent. |

Transformations from Oxazole (B20620) and Benzoxazole (B165842) Precursors

While the synthesis of oxazoles from isocyanides, such as in the van Leusen reaction, is a well-established process, the reverse transformation—generating isonitriles from oxazoles—is a less common synthetic route. ijpsonline.comorganic-chemistry.orgnih.govresearchgate.net This pathway would theoretically involve the cleavage of an oxazole or benzoxazole ring system that is appropriately substituted to yield the 2,4-dinitrophenyl moiety. Such a strategy is not widely documented for the synthesis of aromatic isonitriles and presents significant synthetic challenges, including the initial construction of the required dinitro-substituted benzoxazole precursor and the development of selective ring-opening conditions that would generate the isonitrile functionality without degrading the electron-deficient aromatic ring.

Approaches via Nucleophilic Aromatic Substitution on Dinitrobenzene Scaffolds

The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring makes the 1-position of 1-halo-2,4-dinitrobenzene derivatives highly susceptible to nucleophilic attack. wikipedia.orgnih.gov This inherent reactivity forms the basis of an alternative synthetic approach to this compound.

Synthesis from 1-Halo-2,4-dinitrobenzene Precursors

This method involves a nucleophilic aromatic substitution (SₙAr) reaction where a halide (typically chloride or fluoride) on the 2,4-dinitrobenzene ring is displaced by a source of the isocyanide group. wikipedia.org The reaction of 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222) with a cyanide salt is a potential, though complex, route.

The SₙAr mechanism proceeds through a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this complex is effectively delocalized by the ortho and para nitro groups. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

A significant challenge in this approach is controlling the regioselectivity of the attack by the cyanide anion (⁻CN), which is an ambident nucleophile. Attack via the carbon atom leads to the formation of the corresponding nitrile (2,4-dinitrobenzonitrile), while attack through the nitrogen atom would yield the desired isonitrile. In reactions with alkyl halides, the choice of metal cyanide (e.g., NaCN vs. AgCN) can influence the nitrile/isonitrile product ratio. However, for SₙAr reactions, the formation of the nitrile is typically the major pathway. Specific reaction conditions or specialized isocyanide-transfer reagents would be required to favor the formation of this compound.

Modifications and Optimization of Reaction Conditions

To enhance the efficiency and selectivity of the SₙAr approach, several reaction parameters can be systematically modified.

Leaving Group: The nature of the halogen atom affects the reaction rate. The rate of displacement generally follows the order F > Cl > Br > I for SₙAr reactions, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center more electrophilic and facilitating the initial nucleophilic attack, which is often the rate-determining step. rsc.org

Solvent: The choice of solvent can significantly influence the reaction kinetics. Polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are often used as they can solvate the cation of the cyanide salt while leaving the nucleophilic anion relatively free, thereby accelerating the reaction. researchgate.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, careful control is necessary to prevent side reactions and decomposition, particularly with highly activated and potentially thermally sensitive dinitroaromatic compounds.

Catalysis: Phase-transfer catalysts (PTCs) can be employed in biphasic systems to facilitate the transport of the cyanide anion from an aqueous or solid phase into the organic phase where the 1-halo-2,4-dinitrobenzene substrate is dissolved. This can improve reaction rates and yields.

| Parameter | Modification | Rationale for Optimization |

|---|---|---|

| Leaving Group | F, Cl, Br | Rate of SₙAr is often F > Cl. Fluoride is a better activator for the rate-determining attack step. rsc.org |

| Solvent | Aprotic polar (DMSO, DMF) vs. nonpolar | Polar aprotic solvents enhance nucleophilicity and can accelerate the SₙAr reaction. researchgate.net |

| Counter-ion | K⁺, Na⁺, Ag⁺ | May influence the C- vs. N-attack of the cyanide nucleophile. |

| Temperature | Ambient to elevated | Controls the reaction rate versus the rate of potential decomposition or side reactions. |

Exploration of Alternative and Green Synthetic Strategies

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable and environmentally benign methods. For isonitrile synthesis, this includes minimizing waste, avoiding hazardous reagents, and using greener solvents. nih.govrsc.org

Recent advancements in the dehydration of formamides have focused on replacing toxic reagents like phosgene (B1210022) or POCl₃. nih.gov The use of PPh₃/I₂ is one such step. rsc.org Further improvements include mechanochemical activation (ball-milling), which can reduce or eliminate the need for bulk solvents. nih.gov Another strategy is the use of more sustainable solvents to replace chlorinated hydrocarbons like dichloromethane. rsc.org Applying these principles to the synthesis of this compound would involve selecting a dehydration method with a better environmental factor (E-factor) and avoiding hazardous materials where possible.

Additionally, biocatalytic routes for isonitrile formation are known in nature, where enzymes called isonitrile synthases install this functional group onto various natural products. nih.govnih.gov While the direct application of these enzymatic systems for the synthesis of a non-natural, highly activated compound like this compound is not yet established, the exploration of engineered enzymes or chemo-enzymatic strategies represents a potential future avenue for alternative and green synthesis.

Scale-Up Considerations for Laboratory Synthesis

The scale-up of the proposed synthetic route introduces several challenges that need to be addressed for a safe and successful laboratory synthesis.

Thermal Management: The nitration process to produce the starting material, 1-chloro-2,4-dinitrobenzene, is highly exothermic. beilstein-journals.org Inadequate heat dissipation on a larger scale can lead to a runaway reaction. Therefore, efficient cooling and controlled addition of reagents are critical. The use of continuous flow reactors can offer significant advantages in managing the exothermicity of nitration reactions by providing a higher surface-area-to-volume ratio for better heat transfer. beilstein-journals.orgvapourtec.com

Handling of Hazardous Materials: The synthesis involves several hazardous substances. 1-Chloro-2,4-dinitrobenzene is toxic and an allergen. nih.govscbt.com Phosphorus oxychloride is a corrosive and highly reactive dehydrating agent. nih.gov Dinitrobenzene compounds are potentially explosive, especially when subjected to heat or shock. nj.gov Proper personal protective equipment (PPE), a well-ventilated fume hood, and established emergency procedures are essential.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging as the reaction volume increases, particularly in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots" in exothermic reactions and result in lower yields and the formation of impurities. nih.gov The choice of appropriate reactor geometry and stirring mechanism is crucial.

Purification: The purification of the final product and intermediates on a larger scale may require different techniques than those used in small-scale synthesis. Recrystallization, which is often used for purification, can be less efficient and more time-consuming for larger quantities. Column chromatography may also become impractical. Alternative purification methods such as fractional distillation under reduced pressure (if the compound is thermally stable) or preparative high-performance liquid chromatography (HPLC) might be necessary.

Waste Disposal: The synthesis will generate hazardous waste, including acidic and organic residues. Proper procedures for the neutralization and disposal of this waste in accordance with institutional and regulatory guidelines must be in place.

| Challenge | Consideration |

| Thermal Management | Efficient cooling, controlled reagent addition, potential use of flow chemistry. |

| Hazardous Materials | Use of appropriate PPE, fume hoods, and established safety protocols. |

| Mixing | Proper reactor design and efficient stirring to ensure homogeneity. |

| Purification | Exploration of scalable purification techniques beyond simple recrystallization. |

| Waste Disposal | Adherence to safety and environmental regulations for waste management. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isocyano 2,4 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-isocyano-2,4-dinitrobenzene, both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three protons on the aromatic ring. The powerful electron-withdrawing nature of the two nitro groups and the isocyano group will significantly deshield these protons, causing their resonances to appear at high chemical shifts (downfield).

The proton ortho to the isocyano group and between the two nitro groups (H-3) is expected to be the most deshielded due to the anisotropic effects of the adjacent nitro group and the electron-withdrawing character of all three substituents. The proton ortho to the second nitro group (H-5) would be the next most deshielded, followed by the proton meta to both nitro groups (H-6). The expected splitting pattern would be a doublet for H-3, a doublet of doublets for H-5, and a doublet for H-6, arising from ortho and meta coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.8 - 9.0 | d | J ≈ 2-3 Hz (meta) |

| H-5 | 8.4 - 8.6 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) |

| H-6 | 7.9 - 8.1 | d | J ≈ 8-9 Hz (ortho) |

Note: These are estimated values based on data for similar dinitro-substituted benzene (B151609) derivatives.

Carbon-13 NMR (¹³C NMR) for Isocyano and Aromatic Carbons

The ¹³C NMR spectrum will provide information on all six carbons of the benzene ring and the carbon of the isocyano group. The chemical shift of the isocyano carbon is typically found in the range of 155-170 ppm. The aromatic carbons will also be significantly affected by the substituents.

The carbons directly attached to the nitro groups (C-2 and C-4) and the isocyano group (C-1) are expected to be the most deshielded. The remaining three aromatic carbons will appear at relatively lower chemical shifts. Due to the lack of symmetry in the molecule, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-N≡C | 160 - 170 |

| C-1 | 125 - 135 |

| C-2 | 148 - 152 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 128 - 133 |

| C-6 | 118 - 123 |

Note: These are estimated values based on known substituent effects and data for related compounds.

Advanced NMR Techniques for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6 (ortho coupling) and a weaker cross-peak between H-3 and H-5 (meta coupling).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-5, and C-6) based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons (C-1, C-2, and C-4). For instance, H-3 would show correlations to C-1, C-2, C-4, and C-5. H-5 would show correlations to C-1, C-3, and C-4, while H-6 would correlate with C-1, C-2, and C-4. These long-range correlations would provide definitive confirmation of the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Signatures of the Isocyano Group

The isocyano (-N≡C) functional group has a very characteristic and strong absorption in the IR spectrum. This stretching vibration typically appears in the region of 2165–2110 cm⁻¹ nih.gov. This intense and sharp band is a key diagnostic feature for the presence of the isocyano group in this compound. Additionally, the nitro groups (-NO₂) will exhibit strong characteristic absorptions corresponding to their asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Isocyano (-N≡C) | Stretching | 2150 - 2110 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretching | 1540 - 1520 | Strong |

| Nitro (-NO₂) | Symmetric Stretching | 1350 - 1330 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

Note: These are estimated values based on the typical ranges for these functional groups in aromatic compounds.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to IR spectroscopy. While the isocyano stretch is also observable in the Raman spectrum, the symmetric vibrations of the nitro groups are often more intense in Raman than in IR. The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in the Raman spectrum.

For this compound, a strong band corresponding to the symmetric stretching of the nitro groups is expected around 1350 cm⁻¹. The isocyano stretch would appear in the same region as in the IR spectrum (around 2140 cm⁻¹). The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and various ring stretching and bending modes would be present in the fingerprint region (below 1600 cm⁻¹).

Table 4: Predicted Characteristic Raman Shifts for this compound

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | 3100 - 3050 | Medium |

| Isocyano (-N≡C) Stretching | 2150 - 2110 | Medium to Strong |

| Aromatic Ring Stretching | 1610 - 1580 | Strong |

| Nitro (-NO₂) Asymmetric Stretching | 1540 - 1520 | Medium |

| Nitro (-NO₂) Symmetric Stretching | 1350 - 1330 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: These are estimated values based on data for analogous aromatic nitro compounds and isocyanides.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation patterns. For this compound, the molecular formula is C₇H₃N₃O₄, with a monoisotopic mass of 193.0124 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 193. The fragmentation of this molecular ion is anticipated to follow pathways characteristic of aromatic nitro compounds and isocyanides. The primary fragmentation processes would likely involve the loss of the nitro groups (NO₂) and the isocyano group (NC), as well as cleavage of the benzene ring.

Predicted Fragmentation Pathways:

Loss of a Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 147.

Loss of Nitric Oxide: The molecular ion could also lose nitric oxide (NO), with a mass of 30 Da, to produce a fragment ion at m/z 163.

Loss of the Isocyano Group: Cleavage of the isocyano group (NC), with a mass of 26 Da, would lead to a fragment ion at m/z 167.

Sequential Losses: Subsequent fragmentation of these primary ions could occur, such as the loss of a second nitro group or the expulsion of carbon monoxide (CO) from the ring structure.

These predicted fragmentation patterns provide a theoretical fingerprint for the identification and structural confirmation of this compound in mass spectrometric analysis.

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, are essential for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although experimental crystallographic data for this compound are not available, its solid-state structure can be predicted using computational crystal structure prediction (CSP) methods. These methods are increasingly reliable for forecasting the crystal packing and intermolecular interactions of organic molecules. rsc.org

A theoretical single-crystal X-ray diffraction study would reveal the precise atomic coordinates, unit cell dimensions, and space group of this compound. Based on the structures of similar dinitrobenzene derivatives, it is plausible that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The unit cell would contain multiple molecules, related by symmetry operations. The predicted structure would serve as a robust model for understanding the molecule's conformation and packing in the solid state.

The molecular geometry of this compound is defined by the bond lengths and angles within its constituent functional groups. The dinitrobenzene moiety is expected to exhibit typical aromatic C-C bond lengths, while the C-N and N-O bonds of the nitro groups and the C-N-C linkage of the isocyano group will have characteristic values. The planarity of the benzene ring is likely to be distorted due to the steric hindrance and electronic effects of the bulky nitro and isocyano substituents.

Interactive Data Table: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (nitro) | 1.47 - 1.49 |

| N-O (nitro) | 1.21 - 1.23 |

| C-N (isocyano) | 1.40 - 1.42 |

| N≡C (isocyano) | 1.16 - 1.18 |

Interactive Data Table: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 118 - 122 |

| O-N-O (nitro) | 123 - 127 |

| C-C-N (nitro) | 117 - 121 |

| C-N≡C (isocyano) | 178 - 180 |

Reaction Chemistry and Mechanistic Pathways of 1 Isocyano 2,4 Dinitrobenzene

Fundamental Reactivity Modes of the Isocyano Group

The isocyano group is a versatile functional group in organic synthesis, capable of participating in a wide array of chemical transformations. nih.gov Its reactivity stems from a resonance hybrid structure, which includes a zwitterionic form with a negative charge on the carbon and a positive charge on the nitrogen, and a carbene-like form. wikipedia.org This electronic ambiguity allows it to react as both an electrophile and a nucleophile. nih.gov

Table 1: Summary of Isocyano Group Reactivity

| Reactivity Mode | Description | Key Intermediates | Typical Reactions |

|---|---|---|---|

| Nucleophilic Addition | The isocyanide carbon is attacked by nucleophiles, often following activation by an acid or electrophile. | Nitrilium ion | Passerini Reaction, Ugi Reaction, Acid-catalyzed hydrolysis |

| Electrophilic Addition | The lone pair on the isocyanide carbon attacks electrophilic species. | α-Adducts | Initial step of multicomponent reactions (e.g., attack on a carbonyl) |

| Radical Reactions | The isocyanide carbon acts as a radical acceptor, trapping radical species. | Imidoyl radical | Radical cyclizations, Stannane-mediated reductions |

| Carbene-like Reactivity | The isocyanide behaves as a carbene, undergoing insertion or cycloaddition reactions. | Carbene-metal complexes | [4+1] Cycloadditions, Nef Isocyanide Reaction, Homologation |

Nucleophilic addition is a key reaction pathway for isocyanides. wikipedia.org While stable to strong bases, isocyanides are susceptible to acid-catalyzed hydrolysis, where water acts as the nucleophile attacking the protonated isocyanide carbon to ultimately form a formamide (B127407). wikipedia.orgnowgonggirlscollege.co.in This process highlights the electrophilic character of the isocyanide carbon upon activation.

A significant class of reactions involving nucleophilic addition are multicomponent reactions like the Passerini and Ugi reactions. mdpi.com In these processes, the isocyanide is attacked by a nucleophile (a carboxylate in the Passerini reaction or an amine-derived anion in the Ugi reaction) after an initial reaction with an aldehyde or ketone. mdpi.com The key intermediate in these reactions is a highly reactive nitrilium ion, which is readily attacked by the nucleophile. mdpi.com

The terminal carbon of the isocyano group possesses a lone pair of electrons, enabling it to act as a nucleophile and react with electrophiles. nih.govnih.gov This nucleophilic character is the basis for the initial step in many isocyanide reactions. For instance, in the Passerini reaction, the isocyanide carbon performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. mdpi.com Similarly, isocyanides can react with halogens through an addition mechanism to yield iminocarbonyl halides. nowgonggirlscollege.co.in

Isocyanides are effective radical acceptors. The presence of a lone pair on the terminal carbon makes them excellent "geminal radical acceptors". nih.gov The addition of a radical species to the isocyanide carbon results in the formation of an imidoyl radical intermediate. nih.govlibretexts.org This intermediate can then undergo various subsequent reactions, including oxidation, fragmentation, or intramolecular cyclization. nih.gov A classic example is the reaction with tri-n-butyltin hydride, where the tri-n-butyltin radical adds to the isocyanide carbon, leading to the formation of an imidoyl radical that subsequently fragments. libretexts.org

The electronic structure of isocyanides includes a resonance contributor that resembles a carbene, which accounts for a significant portion of their reactivity. wikipedia.org This carbene-like character is evident in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines. wikipedia.org It also explains their ability to undergo insertion into single bonds, as seen in the Nef isocyanide reaction, where an isocyanide inserts into the C-Cl bond of an acyl chloride. wikipedia.org Recent studies have provided further evidence for the existence of carbene intermediates in the homologation reactions of isocyanides catalyzed by metal complexes. researchgate.netnih.gov

Influence of Dinitro Substitution on Aromatic Reactivity

The presence of two nitro groups on the benzene (B151609) ring drastically alters its electronic properties and reactivity compared to an unsubstituted ring. Nitro groups are among the most powerful electron-withdrawing groups in organic chemistry.

The nitro group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). doubtnut.comlibretexts.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework. libretexts.orgminia.edu.eg

Resonance Effect: The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating a positive charge within the ring. libretexts.orgyoutube.com

This significant decrease in electron density makes the aromatic ring in 1-isocyano-2,4-dinitrobenzene a poor nucleophile, thus rendering it highly unreactive towards typical electrophilic aromatic substitution reactions like nitration or halogenation. doubtnut.com

Impact on Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly electron-deficient aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate and feasibility of SNAr reactions are heavily dependent on the nature of the substituents on the aromatic ring and the leaving group.

For a molecule like this compound, the two nitro groups at the ortho and para positions are powerful activating groups for SNAr. They stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the initial nucleophilic attack. This is a well-documented effect observed in analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene (B121222). researchgate.netnih.gov

However, the isocyano group (-N≡C) is not a typical leaving group in SNAr reactions, which commonly involve halides or other stable anions. Instead, the isocyano group itself is a reactive functional group. It is more probable that the dinitrophenyl moiety would undergo SNAr at a different position if a suitable leaving group were present. If we consider a hypothetical scenario where another substituent, such as a halogen, is present on the ring, the isocyano group's electronic effect would be secondary to the directing and activating effects of the nitro groups.

Alternatively, nucleophiles could potentially attack the carbon atom of the isocyanide group, a reaction pathway characteristic of isocyanides, rather than the aromatic ring itself. The highly electron-withdrawing nature of the 2,4-dinitrophenyl ring would make the isocyanide carbon even more electrophilic and thus more susceptible to nucleophilic addition.

Table 1: General Mechanistic Steps of the SNAr Reaction

| Step | Description | Key Intermediates |

| 1. Addition | A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This disrupts the aromaticity of the ring. | Meisenheimer Complex (a resonance-stabilized anionic σ-complex) |

| 2. Elimination | The leaving group departs, restoring the aromaticity of the ring and forming the final substituted product. | Product and Leaving Group |

Multicomponent Reactions (MCRs) Involving this compound

Isocyanides are cornerstone reactants in a variety of multicomponent reactions (MCRs), which are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. sciepub.com The isocyanide carbon can act as both a nucleophile and an electrophile, enabling its participation in diverse reaction cascades.

Ugi Reactions and Derived Multicomponent Cascades

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. sciepub.combeilstein-journals.org The reaction is known for its high atom economy and the ability to generate a wide diversity of products.

In the context of this compound, its participation in a Ugi reaction would involve the nucleophilic attack of the isocyanide on an iminium ion, which is formed in situ from the condensation of the amine and the aldehyde. The resulting nitrilium ion is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product. nih.gov The electron-withdrawing dinitrophenyl group would likely influence the reactivity of the isocyanide, potentially affecting reaction rates and yields. Ugi reactions can be part of a cascade, where the product undergoes subsequent intramolecular reactions to form heterocyclic structures. nih.gov

Table 2: Components of the Ugi Four-Component Reaction

| Component | Role in the Reaction |

| Aldehyde or Ketone | Forms an imine with the amine component. |

| Amine | Condenses with the aldehyde/ketone to form an iminium ion. |

| Carboxylic Acid | Protonates the imine and acts as the nucleophile to trap the nitrilium intermediate. |

| Isocyanide | Acts as a key carbon source, attacking the iminium ion. |

Passerini Reactions and Related Condensations

The Passerini reaction is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This was the first isocyanide-based MCR to be discovered. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide. organic-chemistry.orgbeilstein-journals.org In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is also proposed. wikipedia.org

The participation of this compound in a Passerini reaction would lead to the formation of an α-acyloxy amide bearing the 2,4-dinitrophenyl moiety on the amide nitrogen. The electronic properties of this group could influence the stability of intermediates and transition states, thereby affecting the reaction's efficiency. broadinstitute.org

Cycloaddition Reactions

The isocyanide functional group can participate in cycloaddition reactions, serving as a two-atom component in the construction of ring systems.

Formal [3+2] Cycloadditions with Unsaturated Systems

Isocyanides can undergo formal [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones, to form five-membered heterocyclic rings. In these reactions, the isocyanide acts as the dipolarophile. The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. The electron-deficient nature of the 2,4-dinitrophenyl group in this compound would lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing its reactivity towards electron-rich 1,3-dipoles. Such reactions would lead to the formation of highly functionalized five-membered heterocycles. mdpi.com

Intramolecular Cyclizations for Heterocycle Formation

Derivatives of this compound, particularly those synthesized through Ugi or Passerini reactions, can be designed to undergo subsequent intramolecular cyclizations to form various heterocyclic systems. For instance, if one of the starting materials in a Ugi reaction contains a nucleophilic group, this group can later attack a suitable electrophilic site in the Ugi product, leading to ring closure. An SNAr reaction can also be part of a cascade sequence for heterocycle synthesis, where an initial substitution is followed by an intramolecular cyclization.

For example, a product formed from a multicomponent reaction could contain a nucleophilic moiety that displaces one of the nitro groups on the dinitrophenyl ring in an intramolecular SNAr cyclization, although such a displacement would be less favorable than displacing a halide. Alternatively, functional groups appended to the initial multicomponent reaction partners could be designed to react with each other in a subsequent cyclization step.

Catalytic Transformations Utilizing this compound

The isocyano group in this compound can undergo a range of catalytic transformations, including insertion reactions and cycloadditions. The dinitrophenyl moiety significantly influences the reactivity of the isocyanide, making it susceptible to nucleophilic attack and modulating its coordination properties with metal catalysts.

Transition metal catalysis provides a powerful platform for the functionalization of isocyanides, including aryl isocyanides like this compound. researchgate.netnih.gov Palladium-catalyzed reactions, in particular, are extensively used for isocyanide insertion, which allows for the construction of diverse nitrogen-containing molecules. researchgate.net In a typical palladium-catalyzed cycle, the isocyanide can insert into a carbon-palladium bond, followed by further reaction to yield products such as ketones, amides, or heterocycles.

While specific studies on this compound are not extensively documented, its behavior can be inferred from the general reactivity of aryl isocyanides in such catalytic systems. For instance, in palladium-catalyzed carbonylative coupling reactions, an aryl isocyanide can serve as a carbon monoxide surrogate. The strong electron-withdrawing nature of the dinitrophenyl group would make the isocyanide carbon highly electrophilic and thus potentially more reactive toward insertion.

Table 1: Representative Transition Metal-Catalyzed Reactions of Aryl Isocyanides

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl Halide, Organoaluminum Reagent, Aryl Isocyanide | 1,2-Diketone | researchgate.net |

| Palladium (Pd) | Amidoxime, Aryl Isocyanide | 5-Amino-1,2,4-oxadiazole | researchgate.net |

| Palladium (Pd) | Aziridine, Aryl Isocyanide | Isoindoline Derivative | researchgate.net |

Organocatalysis offers an environmentally benign alternative to transition metal-based methods, utilizing small organic molecules to catalyze reactions under mild conditions. mdpi.com For a substrate like this compound, organocatalytic approaches could involve activation by Lewis bases or Brønsted acids. For example, a Lewis base could add to the electrophilic isocyanide carbon, forming a reactive zwitterionic intermediate that could then participate in cycloaddition reactions. mdpi.com

Interestingly, recent research has unveiled that aromatic isocyanides can themselves act as photocatalysts in the absence of any metal or additional organocatalyst. nih.gov This "self-catalyzed" reactivity involves the photoexcitation of the aryl isocyanide, which then triggers oxidative functionalization reactions, such as the coupling of tertiary amines with various nucleophiles. nih.gov This dual role as both reactant and catalyst highlights a unique, metal-free activation pathway available to this class of compounds.

The field of photoredox catalysis has opened new avenues for isocyanide chemistry. Aryl isocyanides can be activated under visible light irradiation in the presence of a suitable photocatalyst. acs.org This process typically involves the generation of radical species. For instance, a photocatalyst can reduce an organic halide to generate a radical, which then adds to the isocyanide to form a key imidoyl radical intermediate. acs.org This intermediate can be further transformed into a variety of products, such as secondary amides. acs.org

Furthermore, aryl isocyanides are valuable ligands in the design of photosensitizers. Copper(I) complexes featuring aryl isocyanide ligands have been developed as alternatives to noble metal-based photosensitizers. osti.gov The electronic properties of the aryl isocyanide, significantly influenced by substituents like the nitro groups in this compound, would play a crucial role in tuning the photophysical and electrochemical properties of such complexes, including their excited-state lifetimes and reducing power. osti.gov Aromatic isocyanides can also form photoactive electron-donor-acceptor (EDA) complexes, which expands the scope of their photochemical reactivity. nih.gov

In-Depth Mechanistic Investigations

Mechanistic studies on this compound are informed by the extensive research on related 1-substituted-2,4-dinitrobenzene compounds, which are classic substrates for studying nucleophilic aromatic substitution (SNAr) reactions.

Kinetic investigations into the reactions of 1-substituted-2,4-dinitrobenzenes, such as 1-chloro-2,4-dinitrobenzene, provide a robust framework for understanding the reactivity of the isocyano analogue. The SNAr mechanism is generally accepted to proceed via a two-step addition-elimination pathway.

Step 1 (Addition): A nucleophile attacks the carbon atom bearing the leaving group (C1), leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate.

Step 2 (Elimination): The leaving group departs from the intermediate, restoring the aromaticity of the ring.

The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group. This often depends on the nature of the nucleophile, the leaving group, and the solvent. researchgate.netresearchgate.net For reactions of 1-chloro-2,4-dinitrobenzene with the nucleophile hydrazine, kinetic studies in various solvents (methanol, acetonitrile (B52724), and dimethyl sulfoxide) have shown that the formation of the zwitterionic intermediate is the rate-determining step. researchgate.net In contrast, for other 2,4-dinitrobenzene derivatives with different leaving groups, the departure of the leaving group can be rate-limiting. researchgate.net

Kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene with amines has been thoroughly studied, often showing pseudo-first-order kinetics when the amine is in large excess. researchgate.netarkat-usa.org The observed rate constants are influenced by solvent polarity and catalyst concentration. researchgate.net

Table 2: Kinetic Data for the SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine in Various Solvents

| Solvent | Temperature (°C) | k2 x 103 (L mol-1 s-1) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

|---|---|---|---|---|

| Methanol | 25 | 0.94 | 49.3 | -141 |

| Acetonitrile | 25 | 1.12 | 41.8 | -165 |

| Dimethyl Sulfoxide | 25 | 2.51 | 38.0 | -170 |

Data derived from studies on the analogous 1-chloro-2,4-dinitrobenzene, illustrating the principles of SNAr kinetics applicable to the dinitrophenyl system. researchgate.net

The key intermediate in the SNAr reactions of 2,4-dinitrobenzene derivatives is the Meisenheimer complex. researchgate.net These intermediates are typically highly colored and can sometimes be characterized spectroscopically (e.g., via UV-visible or NMR spectroscopy) or, in favorable cases, isolated as stable salts.

Probing Reaction Pathways (e.g., Concerted vs. Stepwise, Radical Pathways)

The determination of a reaction mechanism, particularly whether it proceeds through a concerted or stepwise pathway, is fundamental to understanding and controlling chemical transformations. A concerted reaction is one in which all bond-breaking and bond-forming events occur in a single, simultaneous step, passing through a single transition state. In contrast, a stepwise reaction involves one or more reactive intermediates, with each step having its own transition state.

For reactions involving this compound, the distinction between these pathways is crucial for predicting product distribution and stereochemistry. The electron-withdrawing nature of the dinitrophenyl group can stabilize anionic intermediates, potentially favoring stepwise mechanisms in nucleophilic additions to the isocyano carbon.

Table 1: Mechanistic Pathway Characteristics

| Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Intermediates | None | One or more reactive intermediates (e.g., carbanions, radicals) |

| Transition States | One | Multiple |

| Bond Events | Synchronous | Asynchronous |

| Stereochemistry | Often stereospecific | May lead to racemization or a mixture of stereoisomers |

Radical pathways represent another mechanistic possibility for this compound, particularly under photolytic or thermolytic conditions, or in the presence of radical initiators. The formation of a radical intermediate could lead to a variety of products through propagation and termination steps. Experimental techniques such as kinetic isotope effects, computational modeling, and trapping experiments are essential tools for elucidating the operative mechanism in a given reaction. For instance, the observation of a significant solvent effect on the reaction rate could suggest the involvement of charged intermediates, characteristic of a stepwise process.

Applications in Advanced Organic Synthesis and Materials Science

Ligand Design and Coordination Chemistry

While direct studies on 1-Isocyano-2,4-dinitrobenzene as a ligand are not extensively documented in publicly available research, its structural features suggest a potential role in coordination chemistry. The isocyanide functional group is well-known for its ability to act as a strong σ-donor and a tunable π-acceptor ligand for transition metals, analogous to carbon monoxide. The presence of two electron-withdrawing nitro groups on the phenyl ring is expected to significantly influence the electronic properties of the isocyanide group, enhancing its π-acceptor capabilities.

Derivatives of this compound could be employed in the design of specialized ligands. For instance, the dinitrophenyl moiety can be functionalized to create multidentate ligands. The coordination of such ligands to metal centers can lead to the formation of stable complexes with interesting electronic and catalytic properties. The strong π-acceptor nature of the dinitrophenyl isocyanide ligand could stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.

The field of coordination chemistry has seen the use of related dinitrophenyl compounds, such as 2,4-dinitrophenylhydrazine, to form coordination complexes with transition metals like Co(II) and Ni(II). nih.gov These studies demonstrate that the dinitrophenyl group can be a part of a larger ligand framework that coordinates to metal ions. By analogy, derivatives of this compound could be designed to chelate metal ions, potentially leading to complexes with applications in catalysis, sensing, or materials science.

Development of Novel Reagents and Precursors for Fine Chemicals

This compound holds promise as a versatile building block for the synthesis of a variety of fine chemicals. The isocyanide group is known for its unique reactivity, participating in a wide range of chemical transformations, including multicomponent reactions, cycloadditions, and insertions into single and double bonds. researchgate.netmdpi.com

Multicomponent Reactions: Isocyanides are famously utilized in multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov this compound could serve as a key component in such reactions to introduce the dinitrophenyl moiety into diverse molecular scaffolds. The resulting products could be of interest in medicinal chemistry and materials science, where the dinitrophenyl group can act as a spectroscopic probe or an electrophilic handle for further functionalization.

Synthesis of Heterocycles: The reactivity of the isocyanide group, coupled with the electronic properties of the dinitrophenyl ring, makes this compound a potential precursor for the synthesis of various heterocyclic compounds. Isocyanides are known to undergo reactions with a variety of substrates to form nitrogen-containing heterocycles. researchgate.netnih.gov The electron-deficient nature of the aromatic ring in this compound could influence the regioselectivity and reactivity in these cyclization reactions, leading to novel heterocyclic structures.

Precursor to Other Functional Groups: The isocyano group can be transformed into other functional groups, such as amines, amides, and nitriles. rsc.orgresearchgate.net This versatility allows this compound to be used as a precursor for a range of dinitrobenzene derivatives with different functionalities. For example, hydrolysis of the isocyanide would yield N-(2,4-dinitrophenyl)formamide, while reduction would lead to N-methyl-2,4-dinitroaniline. These transformations open up avenues for the synthesis of a wide array of fine chemicals.

The synthesis of this compound itself would likely proceed from a suitable precursor such as 2,4-dinitroaniline (B165453) or 1-chloro-2,4-dinitrobenzene (B32670). Common methods for the synthesis of aryl isocyanides include the dehydration of formamides, the reaction of primary amines with chloroform (B151607) and a base (the carbylamine reaction), or the substitution of a leaving group with a cyanide salt followed by a rearrangement. organic-chemistry.orgrkmvccrahara.org Given the reactivity of 1-chloro-2,4-dinitrobenzene towards nucleophilic substitution, its conversion to the isocyanide is a plausible synthetic route. wikipedia.org

Interactive Data Table: Physicochemical Properties of a Related Precursor

Below is a table summarizing some of the key physicochemical properties of 1-chloro-2,4-dinitrobenzene, a likely precursor to this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | drugfuture.com |

| Molecular Weight | 202.55 g/mol | drugfuture.com |

| Appearance | Yellow crystals | drugfuture.com |

| Melting Point | 52-54 °C | drugfuture.com |

| Boiling Point | 315 °C | drugfuture.com |

| Density | ~1.7 g/cm³ | drugfuture.com |

| Solubility | Practically insoluble in water; soluble in hot alcohol, ether, benzene (B151609), and carbon disulfide. | drugfuture.com |

Derivatives and Analogues of 1 Isocyano 2,4 Dinitrobenzene

Synthesis and Reactivity of Substituted Aromatic Dinitroisonitriles

The reactivity of such compounds would be dictated by the strong electron-withdrawing nature of the two nitro groups and the unique reactivity of the isonitrile functional group. The nitro groups render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). It is plausible that strong nucleophiles could displace one of the nitro groups or a suitable leaving group at another position on the ring.

The isonitrile group itself can undergo a variety of reactions. It can be hydrolyzed to a primary amine under acidic conditions. The isonitrile carbon can act as a nucleophile or an electrophile, participating in cycloaddition reactions and insertions into metal-carbon bonds. The electron-deficient nature of the dinitrophenyl ring would significantly influence the reactivity of the isonitrile group, likely enhancing its electrophilic character.

Chiral Analogues and their Application in Asymmetric Synthesis

The development of chiral isonitrile ligands for asymmetric catalysis is an active area of research. These ligands coordinate to transition metals, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

In principle, chiral analogues of 1-isocyano-2,4-dinitrobenzene could be designed by incorporating a chiral moiety into the molecule, for example, by starting with a chiral substituted aniline (B41778). Such compounds could potentially serve as novel ligands in asymmetric synthesis. The dinitrophenyl group would act as a strong π-acceptor, which could modulate the electronic properties of the metal center and influence the catalytic activity and selectivity. However, a search of the scientific literature did not yield specific examples of chiral analogues of this compound being synthesized or applied in asymmetric catalysis. The broader application of chiral isonitriles in asymmetric synthesis is well-established, with examples in hydrosilylation, cyclopropanation, and various coupling reactions.

Structure-Reactivity Relationship (SRR) Studies within the Series

Structure-Reactivity Relationship (SRR) studies, often employing tools like the Hammett equation, are crucial for understanding how substituents on a molecule influence its reactivity. For a series of substituted this compound derivatives, SRR studies could provide valuable insights into the electronic and steric effects of substituents on reactions involving either the aromatic ring or the isonitrile group.

For instance, by varying the substituent at the 5- or 6-position of the dinitrophenyl ring and measuring the rates of a specific reaction (e.g., nucleophilic substitution or a cycloaddition), a Hammett plot could be constructed. The sign and magnitude of the reaction constant (ρ) would indicate the sensitivity of the reaction to the electronic effects of the substituents and provide information about the transition state of the rate-determining step.

Despite the theoretical applicability of these studies, no specific SRR studies for a series of this compound derivatives have been reported in the reviewed literature. General principles of physical organic chemistry suggest that electron-withdrawing substituents on the aromatic ring would increase the rate of nucleophilic attack on the ring, while their effect on the reactivity of the isonitrile group would be more complex and depend on the specific reaction mechanism.

Historical Perspective and Evolution of Aromatic Isonitrile Research with Specific Reference to Dinitrobenzene Derivatives

Early Explorations of Isonitrile Chemistry and Aromatic Systems

The journey into isonitrile chemistry began in the mid-1800s. In 1859, the synthesis of allyl isocyanide by Lieke was a pioneering event, although the nature of the isonitrile functional group was not fully understood at the time. It was A.W. Hofmann who, in 1867, correctly identified the structure of isonitriles and developed the first reliable synthetic method, now known as the Hofmann isocyanide synthesis or carbylamine reaction. wikipedia.org This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base to yield the corresponding isocyanide. wikipedia.org

Early research primarily focused on aliphatic isonitriles. However, the extension of these synthetic methods to aromatic amines opened up a new class of compounds: aromatic isonitriles. These compounds, with the isonitrile group directly attached to an aromatic ring, exhibited unique properties and reactivity, sparking further interest in their study. The characteristic and often unpleasant odor of isonitriles was a notable feature mentioned in early reports.

Landmarks in the Synthesis and Application of Aromatic Isonitriles

The Hofmann isocyanide synthesis remained the cornerstone for the preparation of aromatic isonitriles for many decades. This reaction's applicability to a wide range of primary aromatic amines made it a versatile tool for early researchers.

Another significant milestone was the dehydration of N-arylformamides. This method, often employing dehydrating agents like phosphorus oxychloride or phosgene (B1210022), provided an alternative route to aromatic isonitriles.

The discovery of multicomponent reactions involving isonitriles, such as the Passerini reaction (1921) and the Ugi reaction (1959), revolutionized the application of aromatic isonitriles in organic synthesis. walisongo.ac.idnih.govresearchgate.netnih.gov These reactions allowed for the rapid assembly of complex molecules from simple starting materials, with the aromatic isonitrile playing a crucial role as a key building block.

Interactive Data Table: Landmark Syntheses of Aromatic Isonitriles

| Reaction Name | Year | Reactants | Key Features |

| Hofmann Isonitrile Synthesis | 1867 | Primary amine, chloroform, strong base | First reliable method, applicable to aromatic amines. wikipedia.org |

| Dehydration of Formamides | - | N-Arylformamide, dehydrating agent | Alternative to the Hofmann synthesis. |

| Passerini Reaction | 1921 | Isocyanide, aldehyde/ketone, carboxylic acid | Three-component reaction for α-acyloxy amides. walisongo.ac.idwikipedia.org |

| Ugi Reaction | 1959 | Isocyanide, amine, aldehyde/ketone, carboxylic acid | Four-component reaction for α-acylamino amides. nih.govnih.gov |

Impact of Dinitrobenzene Functionality on Isonitrile Research Trajectories

The introduction of the dinitrobenzene moiety into aromatic isonitriles, as in the case of 1-isocyano-2,4-dinitrobenzene , had a profound impact on the field. The two nitro groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the aromatic ring and the isonitrile functional group.

The synthesis of this compound would typically start from 2,4-dinitroaniline (B165453) . The presence of the strongly deactivating nitro groups makes the amino group in 2,4-dinitroaniline less nucleophilic. This reduced nucleophilicity could present challenges for the classical Hofmann isocyanide synthesis, potentially requiring harsher reaction conditions.

The electron-withdrawing nature of the dinitrobenzene ring was expected to affect the reactivity of the resulting isonitrile. The carbon atom of the isonitrile group is known to exhibit both nucleophilic and electrophilic character. The strong inductive and resonance effects of the two nitro groups would decrease the electron density on the isonitrile carbon, enhancing its electrophilic character and potentially altering its reactivity in multicomponent reactions like the Passerini and Ugi reactions. acs.org

Furthermore, the presence of nitro groups opened up possibilities for subsequent chemical transformations. The nitro groups themselves could be reduced to amino groups, allowing for the synthesis of more complex, functionalized aromatic compounds. This potential for further derivatization made dinitrobenzene-containing isonitriles attractive intermediates in synthetic chemistry.

Research Findings on the Influence of Nitro Groups:

| Feature | Impact of Dinitrobenzene Functionality |

| Synthesis | The starting material, 2,4-dinitroaniline, has reduced nucleophilicity, potentially requiring modified conditions for the Hofmann reaction. |

| Reactivity of Isonitrile | The electron-withdrawing nitro groups enhance the electrophilic character of the isonitrile carbon, influencing its participation in reactions. acs.org |

| Potential Applications | The nitro groups can be chemically modified (e.g., reduced), providing a handle for further functionalization of the molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.